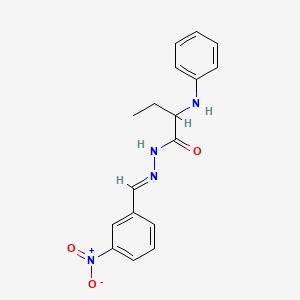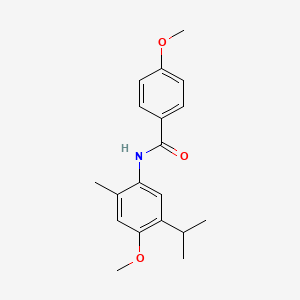
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide, also known as NBH, is a synthetic compound that has been widely used in scientific research. It belongs to the family of hydrazide derivatives and possesses a unique chemical structure that makes it a valuable tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide involves the formation of a covalent bond between the compound and the target molecule. In the case of ROS detection, this compound reacts with the ROS to form a stable adduct, which emits a fluorescence signal that can be detected using a fluorescence microscope or flow cytometer. In the case of PTP inhibition, this compound reacts with the active site of the enzyme to form a covalent bond, which prevents the enzyme from dephosphorylating its substrate.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound can selectively detect ROS and inhibit PTPs without affecting other cellular processes. At higher concentrations, this compound can induce cellular stress and apoptosis, which may limit its therapeutic potential.
実験室実験の利点と制限
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide has several advantages for lab experiments, including its high selectivity and sensitivity for detecting ROS and inhibiting PTPs, its ability to penetrate cell membranes and tissues, and its compatibility with various imaging and detection techniques. However, this compound also has some limitations, including its potential toxicity at high concentrations, its limited stability in aqueous solutions, and its potential interference with other cellular processes.
将来の方向性
There are several future directions for the use of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide in scientific research, including the development of new derivatives with improved selectivity and sensitivity, the exploration of its therapeutic potential in various diseases, and the investigation of its role in cellular signaling and metabolism. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
合成法
The synthesis of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide involves the reaction of 2-anilinobutanohydrazide with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form this compound. The purity and yield of this compound can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide has been extensively used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as an inhibitor of protein tyrosine phosphatases (PTPs). ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling, immune response, and apoptosis. This compound can selectively detect ROS in living cells and tissues, making it a valuable tool for studying the role of ROS in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
PTPs are a family of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant activity of PTPs has been implicated in the development and progression of various diseases, including cancer, diabetes, and autoimmune disorders. This compound can selectively inhibit the activity of PTPs, making it a potential therapeutic agent for the treatment of these diseases.
特性
IUPAC Name |
2-anilino-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-16(19-14-8-4-3-5-9-14)17(22)20-18-12-13-7-6-10-15(11-13)21(23)24/h3-12,16,19H,2H2,1H3,(H,20,22)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPJOMSCJARLSG-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5857879.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5857880.png)



![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)


![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)